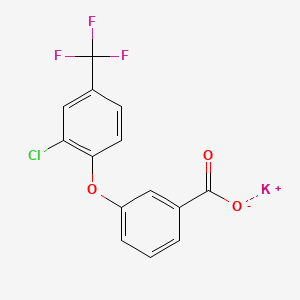
Potassium 3-(2-chloro-4-(trifluoromethyl)phenoxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 3-(2-chloro-4-(trifluoromethyl)phenoxy)benzoate typically involves a multi-step process. One common method includes the following steps :
Etherification: 3,4-dichlorobenzotrifluoride is reacted with a suitable phenol derivative in the presence of a base to form the intermediate ether compound.
Salt Formation: The intermediate ether is then subjected to a salt-forming reaction using a crown-ether catalyst and a dimethylsulfoxide/toluene mixed solvent.
Acidification: Finally, the etherate is acidified to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium 3-(2-chloro-4-(trifluoromethyl)phenoxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and trifluoromethyl groups.
Oxidation and Reduction: The phenoxybenzoate moiety can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups on the phenoxybenzoate moiety .
Applications De Recherche Scientifique
Potassium 3-(2-chloro-4-(trifluoromethyl)phenoxy)benzoate has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of Potassium 3-(2-chloro-4-(trifluoromethyl)phenoxy)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to proteins and enzymes by forming strong hydrogen bonds and hydrophobic interactions. This can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific biological target .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-chloro-4-(trifluoromethyl)phenoxy)benzoic acid: The parent acid form of the compound.
Trifluoromethylphenoxybenzoates: A class of compounds with similar structural features but varying substituents on the phenoxybenzoate moiety.
Uniqueness
Potassium 3-(2-chloro-4-(trifluoromethyl)phenoxy)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the potassium salt enhances its solubility and stability, making it suitable for various applications in research and industry .
Propriétés
Numéro CAS |
72252-48-3 |
|---|---|
Formule moléculaire |
C14H7ClF3KO3 |
Poids moléculaire |
354.75 g/mol |
Nom IUPAC |
potassium;3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate |
InChI |
InChI=1S/C14H8ClF3O3.K/c15-11-7-9(14(16,17)18)4-5-12(11)21-10-3-1-2-8(6-10)13(19)20;/h1-7H,(H,19,20);/q;+1/p-1 |
Clé InChI |
VAZYMILEEQHBII-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)C(=O)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



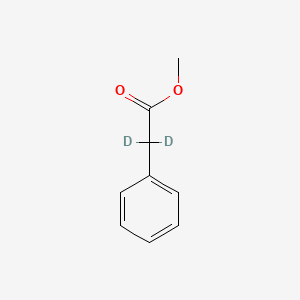
![Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate](/img/structure/B13414333.png)
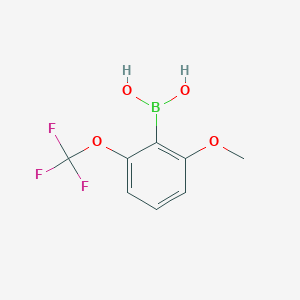

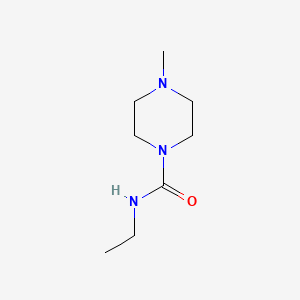

![2,2,2-Trifluoro-1-(9-oxa-3-azabicyclo[4.2.1]non-7-en-3-yl)ethanone](/img/structure/B13414373.png)
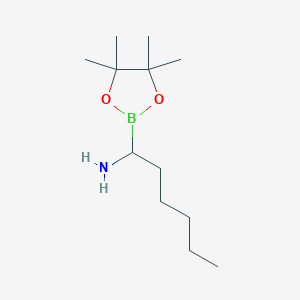
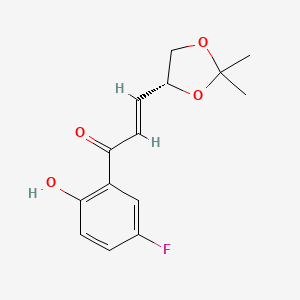
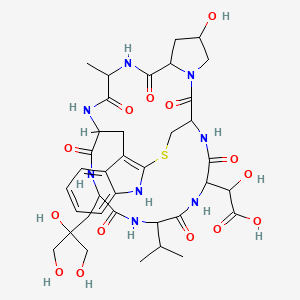
![1,5-Naphthalenedisulfonic acid, 2-[[8-[[3-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]benzoyl]amino]-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]-, tetrasodium salt](/img/structure/B13414386.png)


